Cas no 70315-69-4 (3-Iodo-5-nitro-1H-indazole)

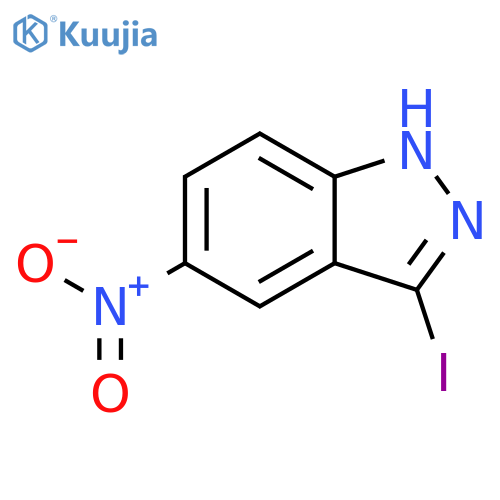

3-Iodo-5-nitro-1H-indazole structure

商品名:3-Iodo-5-nitro-1H-indazole

CAS番号:70315-69-4

MF:C7H4IN3O2

メガワット:289.030033111572

MDL:MFCD07781630

CID:547899

PubChem ID:12475305

3-Iodo-5-nitro-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 3-Iodo-5-nitro-1H-indazole

- 1H-Indazole,3-iodo-5-nitro-

- 3-IODO-5-NITRO (1H)INDAZOLE

- 3-iodo-5-nitro-2H-indazole

- 4,6-dichloro-2-propylthiopyrimidine-5-amine

- 3-iodo-5-nitroindazole

- 3-Jodo-5-nitroindazol

- J-512688

- A9279

- PB34241

- 3-Iodo-5-nitroindazole, AldrichCPR

- CS-0019289

- SCHEMBL760614

- UCTRCMYXPOXOSN-UHFFFAOYSA-N

- SY066090

- FT-0687973

- EN300-317045

- AMY27381

- MFCD07781630

- AC-24314

- 70315-69-4

- AKOS015854018

- GS-5691

- DTXSID20499679

- DB-074289

-

- MDL: MFCD07781630

- インチ: InChI=1S/C7H4IN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10)

- InChIKey: UCTRCMYXPOXOSN-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](=O)C1=CC=C2NN=C(I)C2=C1

計算された属性

- せいみつぶんしりょう: 288.93500

- どういたいしつりょう: 288.93482g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 74.5Ų

じっけんとくせい

- 密度みつど: 2.24

- ゆうかいてん: 214 °C(Solv: ligroine (8032-32-4))

- ふってん: 458.027°C at 760 mmHg

- フラッシュポイント: 230.807°C

- 屈折率: 1.818

- PSA: 74.50000

- LogP: 2.59890

3-Iodo-5-nitro-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-317045-0.05g |

3-iodo-5-nitro-1H-indazole |

70315-69-4 | 95.0% | 0.05g |

$19.0 | 2025-03-19 | |

| Enamine | EN300-317045-10.0g |

3-iodo-5-nitro-1H-indazole |

70315-69-4 | 95.0% | 10.0g |

$69.0 | 2025-03-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02675-5G |

3-iodo-5-nitro-1H-indazole |

70315-69-4 | 97% | 5g |

¥ 594.00 | 2023-03-06 | |

| Enamine | EN300-317045-0.5g |

3-iodo-5-nitro-1H-indazole |

70315-69-4 | 95.0% | 0.5g |

$19.0 | 2025-03-19 | |

| Chemenu | CM108476-25g |

3-iodo-5-nitro-1H-indazole |

70315-69-4 | 97% | 25g |

$350 | 2024-07-24 | |

| TRC | I715725-10mg |

3-Iodo-5-nitro-1H-indazole |

70315-69-4 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Enamine | EN300-317045-2.5g |

3-iodo-5-nitro-1H-indazole |

70315-69-4 | 95.0% | 2.5g |

$25.0 | 2025-03-19 | |

| TRC | I715725-100mg |

3-Iodo-5-nitro-1H-indazole |

70315-69-4 | 100mg |

$ 80.00 | 2022-06-04 | ||

| Chemenu | CM108476-100g |

3-iodo-5-nitro-1H-indazole |

70315-69-4 | 97% | 100g |

$352 | 2021-08-06 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06813-100g |

3-iodo-5-nitro-1H-indazole |

70315-69-4 | 95% | 100g |

$1300 | 2023-09-07 |

3-Iodo-5-nitro-1H-indazole 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

70315-69-4 (3-Iodo-5-nitro-1H-indazole) 関連製品

- 70315-70-7(3-Iodo-6-nitro-1H-indazole)

- 864724-64-1(3-Iodo-7-nitro-1H-indazole)

- 885521-22-2(3-iodo-4-nitro-1H-indazole)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:70315-69-4)3-Iodo-5-nitro-1H-indazole

清らかである:99%

はかる:25g

価格 ($):289.0

atkchemica

(CAS:70315-69-4)3-Iodo-5-nitro-1H-indazole

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ